(1-Methoxy-2-propoxy)trimethylsilane

Description

BenchChem offers high-quality (1-Methoxy-2-propoxy)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methoxy-2-propoxy)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

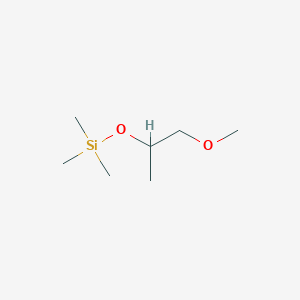

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypropan-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O2Si/c1-7(6-8-2)9-10(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBDNWPZFNUJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603733 | |

| Record name | [(1-Methoxypropan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55816-62-1 | |

| Record name | [(1-Methoxypropan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methoxy-2-propoxy)trimethylsilane: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (1-Methoxy-2-propoxy)trimethylsilane. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth technical insights and practical methodologies.

Introduction and Core Properties

(1-Methoxy-2-propoxy)trimethylsilane, with the CAS number 55816-62-1, is a bifunctional organosilicon compound.[1] Its structure incorporates a trimethylsilyl ether and a methoxy ether, rendering it a versatile building block in organic synthesis and a precursor for advanced materials. The presence of these two distinct functionalities allows for selective chemical transformations and tailored material properties.

Molecular Structure and Identifiers

-

IUPAC Name: 1-methoxypropan-2-yloxy(trimethyl)silane[1]

-

Synonyms: ((1-methoxypropan-2-yl)oxy)trimethylsilane, (1-METHOXY-2-PROPOXY)TRIMETHYLSILANE[1]

-

CAS Number: 55816-62-1[1]

-

Molecular Formula: C₇H₁₈O₂Si[1]

Physicochemical Properties

A summary of the key physicochemical properties of (1-Methoxy-2-propoxy)trimethylsilane is presented in the table below. It is important to note that while some of these are experimentally determined, others are computed properties.

| Property | Value | Source |

| Molecular Weight | 162.30 g/mol | PubChem[1] |

| Boiling Point | 132°C | Alfa Chemistry[2] |

| Appearance | Colorless liquid (predicted) | - |

| Solubility | Expected to be soluble in common organic solvents. Hydrolyzes in the presence of water. | General knowledge on alkoxysilanes |

Synthesis of (1-Methoxy-2-propoxy)trimethylsilane

While a specific, detailed laboratory preparation for (1-Methoxy-2-propoxy)trimethylsilane is not widely published, a standard and reliable method can be adapted from the well-established synthesis of silyl ethers. This involves the reaction of an alcohol with a halosilane in the presence of a base, analogous to the Williamson ether synthesis.[3][4][5][6]

Proposed Synthesis Route: Silylation of 1-Methoxy-2-propanol

The most direct route to (1-Methoxy-2-propoxy)trimethylsilane is the reaction of 1-methoxy-2-propanol with chlorotrimethylsilane. A tertiary amine, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[7]

Experimental Protocol: Synthesis of (1-Methoxy-2-propoxy)trimethylsilane

Materials:

-

1-Methoxy-2-propanol

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methoxy-2-propanol (1.0 eq) and anhydrous triethylamine (1.2 eq) dissolved in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Add chlorotrimethylsilane (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure (1-Methoxy-2-propoxy)trimethylsilane.

Caption: Proposed workflow for the synthesis of (1-Methoxy-2-propoxy)trimethylsilane.

Spectral Properties

Due to the limited availability of published experimental spectra for (1-Methoxy-2-propoxy)trimethylsilane, this section provides predicted spectral data based on its chemical structure and characteristic absorption bands for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl group, the methoxy group, and the propylene backbone.

-

-Si(CH₃)₃: A sharp singlet around δ 0.1 ppm.

-

-OCH₃: A singlet around δ 3.3 ppm.

-

-CH(CH₃)-: A doublet around δ 1.1 ppm.

-

-CH₂-O-: A multiplet between δ 3.2-3.6 ppm.

-

-O-CH-: A multiplet around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.

-

-Si(CH₃)₃: A signal around δ 0 ppm.

-

-CH(CH₃)-: A signal around δ 18-22 ppm.

-

-OCH₃: A signal around δ 58-60 ppm.[8]

-

-CH₂-O-: A signal around δ 75-78 ppm.

-

-O-CH-: A signal around δ 70-73 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the C-O and Si-O bonds.

-

Si-O-C stretching: A strong, broad band in the region of 1000-1110 cm⁻¹.[9][10]

-

C-O-C stretching: A strong band around 1100-1200 cm⁻¹.

-

Si-C stretching (from TMS group): Bands around 1250 cm⁻¹ and 840 cm⁻¹.

-

C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

Chemical Reactivity and Mechanistic Pathways

The reactivity of (1-Methoxy-2-propoxy)trimethylsilane is dominated by the chemistry of the trimethylsilyl ether linkage. This group is primarily known for its role as a protecting group for alcohols, which is stable under many conditions but can be selectively cleaved.

Hydrolysis of the Silyl Ether

The Si-O bond is susceptible to hydrolysis under both acidic and basic conditions to regenerate the parent alcohol, 1-methoxy-2-propanol.[11] The rate of hydrolysis is significantly influenced by pH.

-

Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the silicon atom leads to the formation of a pentacoordinate silicon intermediate, which then collapses to give the alcohol and a silanolate.

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of silyl ethers.

Deprotection with Fluoride Ions

A key feature of trimethylsilyl ethers is their facile cleavage by fluoride ions, such as tetrabutylammonium fluoride (TBAF).[2] The high affinity of silicon for fluorine drives this reaction, making it a highly selective deprotection method.

Applications in Research and Development

The dual functionality of (1-Methoxy-2-propoxy)trimethylsilane opens up a range of potential applications in both organic synthesis and materials science.

Protecting Group for Alcohols

The primary application of the trimethylsilyloxy group is the protection of alcohols.[12][13] This allows for other chemical transformations to be carried out on a multifunctional molecule without affecting the hydroxyl group. The silyl ether can then be selectively removed under mild conditions.[7]

Precursor for Hybrid Organic-Inorganic Materials

Bifunctional alkoxysilanes are widely used as coupling agents and precursors for the synthesis of hybrid materials.[14][15][16] The methoxypropyl group can be further functionalized, while the trimethylsilyloxy group can undergo hydrolysis and condensation (sol-gel processing) to form a silica network. This allows for the creation of materials with tailored properties, such as hydrophobicity, adhesion, and mechanical strength.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[19]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[19] Keep away from ignition sources, as vapors may form explosive mixtures with air.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Alkoxysilanes are moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

In case of contact: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

(1-Methoxy-2-propoxy)trimethylsilane is a valuable organosilicon compound with significant potential in organic synthesis and materials science. Its utility as a protecting group for alcohols and as a precursor for hybrid materials makes it a versatile tool for researchers. While specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of analogous alkoxysilanes. Further research into the specific applications of this molecule is warranted to fully explore its capabilities.

References

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]

-

Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Global Silicones Council. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]

-

Singh, H., Rajput, J. K., & Arora, P. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2536. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

PROSOCO. (2023, February 2). Sure Klean® Weather Seal Siloxane PD - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

American Sealants, Inc. (2015, June 26). ASI 335 Aluminum - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Siltech Corporation. (n.d.). One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. Retrieved from [Link]

-

MsdsDigital.com. (n.d.). safety data sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University of Alberta. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

ACS Publications. (n.d.). Surface Modification of Magnetic Nanoparticles with Alkoxysilanes and Their Application in Magnetic Bioseparations | Langmuir. Retrieved from [Link]

-

Nanjing SiSiB Silicones Co., Ltd. (n.d.). Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 . Peak positions of the silanol groups IR absorption band (cm -1 ). Retrieved from [Link]

-

PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]

-

Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Methoxy-2-propoxy)trimethylsilane. PubChem. Retrieved from [Link]

-

NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. Retrieved from [Link]

- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.

-

ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-. PubChem. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1-chloro-3-methoxy-2-propanol. Retrieved from [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxy-2-propanol. PubChem. Retrieved from [Link]

Sources

- 1. (1-Methoxy-2-propoxy)trimethylsilane | C7H18O2Si | CID 20218139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. orgosolver.com [orgosolver.com]

- 8. researchgate.net [researchgate.net]

- 9. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gelest.com [gelest.com]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 13. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 14. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. siltech.com [siltech.com]

- 16. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 17. prosoco.com [prosoco.com]

- 18. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 19. globalsilicones.org [globalsilicones.org]

An In-depth Technical Guide to (1-Methoxy-2-propoxy)trimethylsilane: A Key Protecting Group in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Role of (1-Methoxy-2-propoxy)trimethylsilane in Modern Chemistry

(1-Methoxy-2-propoxy)trimethylsilane, bearing the CAS number 55816-62-1, is a specialized trialkylsilyl ether that serves a critical function in multi-step organic synthesis. Its primary and most vital role is as a protecting group for the hydroxyl functionality of secondary alcohols. In the intricate landscape of pharmaceutical and fine chemical synthesis, the temporary masking of reactive functional groups is a cornerstone of strategy, preventing undesired side reactions and enabling the selective transformation of complex molecules.[1] This guide, tailored for the discerning researcher and drug development professional, provides a comprehensive overview of the synthesis, properties, mechanism of action, and practical applications of this versatile reagent.

The strategic importance of silyl ethers, in general, lies in their ease of formation, stability under a wide range of reaction conditions, and crucially, their facile and selective removal under mild conditions.[2] (1-Methoxy-2-propoxy)trimethylsilane is specifically derived from the protection of the secondary alcohol, 1-methoxy-2-propanol. The methoxy group within its structure can influence solubility and potentially impact the stereochemical outcomes of reactions involving the protected molecule, making it a reagent of interest in stereoselective synthesis.[3][4]

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of (1-Methoxy-2-propoxy)trimethylsilane are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55816-62-1 | [5] |

| Molecular Formula | C₇H₁₈O₂Si | [5] |

| Molecular Weight | 162.30 g/mol | [5] |

| Boiling Point | 132 °C | [5] |

| Melting Point | -40 °C | [5] |

| Density | 0.83 g/cm³ | [5] |

| Refractive Index | 1.3965 | [5] |

Synthesis and Mechanism of Formation

The synthesis of (1-Methoxy-2-propoxy)trimethylsilane is a direct application of the well-established methodology for the formation of silyl ethers from alcohols.[6] The reaction involves the nucleophilic attack of the hydroxyl oxygen of 1-methoxy-2-propanol on the silicon atom of a trimethylsilylating agent, most commonly trimethylsilyl chloride (TMSCl). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or imidazole, to neutralize the hydrochloric acid byproduct.[6]

The precursor, 1-methoxy-2-propanol, is industrially synthesized by the reaction of propylene oxide with methanol.[7]

The Silylation Reaction Mechanism

The formation of the silyl ether proceeds through a nucleophilic substitution at the silicon center. The mechanism can be visualized as follows:

-

Activation of the Alcohol: The base deprotonates the hydroxyl group of 1-methoxy-2-propanol to a small extent, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of trimethylsilyl chloride.

-

Chloride Departure: The chloride ion is displaced, and a new silicon-oxygen bond is formed.

-

Proton Transfer: The protonated base is neutralized by the displaced chloride ion.

Core Application: Protection of Secondary Alcohols in Drug Development

The paramount application of (1-Methoxy-2-propoxy)trimethylsilane is the protection of the secondary hydroxyl group. In the synthesis of complex molecules, particularly in the pharmaceutical industry, it is often necessary to perform reactions on one part of a molecule while a reactive functional group, such as an alcohol, is present elsewhere. The acidic proton of a hydroxyl group can interfere with a wide range of reactions, including those involving organometallic reagents (e.g., Grignard reagents), strong bases, and certain oxidizing or reducing agents.[1]

By converting the hydroxyl group to a trimethylsilyl ether, its acidic proton is removed, and the oxygen atom becomes sterically hindered, rendering it unreactive under many conditions.[6] This "masking" allows for the desired chemical transformations to be carried out on other parts of the molecule without interference.

Experimental Protocol: Silylation of a Secondary Alcohol

The following is a representative, self-validating protocol for the protection of a secondary alcohol using a trimethylsilylating agent.

Materials:

-

Secondary alcohol (e.g., 1-methoxy-2-propanol)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous triethylamine (Et₃N) or imidazole

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of the secondary alcohol (1.0 equivalent) and anhydrous triethylamine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add trimethylsilyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude trimethylsilyl ether.

-

Purify the product by distillation or column chromatography on silica gel as required.

Reactivity and Deprotection Strategies

While the trimethylsilyl ether is stable under many conditions, its strategic utility lies in its predictable and facile cleavage to regenerate the parent alcohol. The deprotection of the trimethylsilyl group can be readily achieved under mild acidic or basic conditions, or by treatment with a source of fluoride ions.

Deprotection Protocols

1. Acid-Catalyzed Deprotection:

-

Reagents: Acetic acid in THF/water, dilute HCl in methanol, or silica gel.

-

Mechanism: Protonation of the ether oxygen followed by nucleophilic attack of water or alcohol on the silicon atom.

2. Base-Catalyzed Deprotection:

-

Reagents: Potassium carbonate in methanol.

-

Mechanism: Nucleophilic attack of the base on the silicon atom.

3. Fluoride-Mediated Deprotection:

-

Reagents: Tetrabutylammonium fluoride (TBAF) in THF, or hydrofluoric acid (HF) in pyridine.

-

Mechanism: The high affinity of silicon for fluorine drives the reaction. The fluoride ion attacks the silicon atom, forming a strong Si-F bond and liberating the alkoxide.

The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. The fluoride-mediated method is particularly popular due to its high selectivity and mild reaction conditions.

Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal

(1-Methoxy-2-propoxy)trimethylsilane exemplifies the strategic importance of protecting groups in modern organic synthesis. Its ability to mask the reactivity of a secondary hydroxyl group in a predictable and reversible manner makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity allows for its judicious application in the construction of complex and biologically active molecules. The principles outlined in this guide provide a solid foundation for the effective utilization of this and other silyl ether protecting groups in the pursuit of novel chemical entities.

References

-

Fisher Scientific. (n.d.). 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, 97%. Retrieved from [Link]

- Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones. (n.d.). Synlett.

- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.

-

PubMed. (2017). Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. Retrieved from [Link]

- Google Patents. (n.d.). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

-

PubChem. (n.d.). 1-Methoxy-2-propanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Methoxy-2,2,3-trimethylaziridine (sin). Retrieved from [Link]

-

Arkat USA. (2007). Unexpected dimerization reaction of 5-methyl-6,7-methylendioxy-1-tetralone in the presence of TMSCl-ethylene glycol. Retrieved from [Link]

-

PubChem. (n.d.). (1-Methoxy-2-propoxy)trimethylsilane. Retrieved from [Link]

-

PubChem. (n.d.). Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-1-trimethylsilyloxypropene. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate change in chemical shift of methoxy group.... Retrieved from [Link]

- Kocienski, P. J. (1997). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (19), 2649-2662.

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agroipm.cn [agroipm.cn]

- 4. (1-Methoxy-2-propoxy)trimethylsilane | C7H18O2Si | CID 20218139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 6. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

(1-Methoxy-2-propoxy)trimethylsilane: A Technical Guide for Researchers

An In-depth Examination of its Properties, Synthesis, and Applications in Modern Drug Development

Foreword

In the landscape of contemporary drug discovery and development, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy, optimizing pharmacokinetic profiles, and overcoming challenges in synthetic accessibility. (1-Methoxy-2-propoxy)trimethylsilane, a specialized silyl ether, emerges as a molecule of significant interest at the intersection of protecting group chemistry and medicinal chemistry. This technical guide provides a comprehensive exploration of its fundamental properties, a detailed examination of its synthesis, and a critical analysis of its applications, particularly for researchers, scientists, and professionals in the field of drug development.

Core Molecular Attributes

(1-Methoxy-2-propoxy)trimethylsilane is an organic compound featuring a trimethylsilyl group bonded to the oxygen of 1-methoxy-2-propanol. This structure bestows upon it the characteristic reactivity and utility of a silyl ether, while the methoxy group introduces additional functionality that can be leveraged in various chemical transformations.

Molecular Formula and Weight

The chemical formula of (1-Methoxy-2-propoxy)trimethylsilane is C₇H₁₈O₂Si .[1] Its molecular weight is 162.30 g/mol .[1]

Structural Representation

Caption: 2D structure of (1-Methoxy-2-propoxy)trimethylsilane.

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 55816-62-1 | [1] |

| Molecular Weight | 162.30 g/mol | [1] |

| Molecular Formula | C₇H₁₈O₂Si | [1] |

| Boiling Point | 132 °C | Alfa Chemistry |

Synthesis of (1-Methoxy-2-propoxy)trimethylsilane: A Representative Protocol

Reaction Principle

The lone pair of electrons on the oxygen atom of the secondary alcohol (1-methoxy-2-propanol) acts as a nucleophile, attacking the electrophilic silicon atom of chlorotrimethylsilane. This process is facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.

Caption: Generalized workflow for the synthesis of (1-Methoxy-2-propoxy)trimethylsilane.

Experimental Protocol

The following is a representative experimental protocol adapted from general procedures for the silylation of secondary alcohols.[2]

Materials:

-

1-Methoxy-2-propanol (1.0 equivalent)

-

Chlorotrimethylsilane (1.2 equivalents)

-

Triethylamine (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methoxy-2-propanol.

-

Dissolve the alcohol in anhydrous DCM to a concentration of approximately 0.1-0.5 M.

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude (1-Methoxy-2-propoxy)trimethylsilane by fractional distillation under reduced pressure.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized (1-Methoxy-2-propoxy)trimethylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the trimethylsilyl group at approximately 0.1 ppm. The protons of the methoxy group would appear as a singlet around 3.3 ppm. The remaining protons of the propoxy chain will exhibit more complex splitting patterns in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the trimethylsilyl carbons near 0 ppm. The carbon of the methoxy group is expected around 59 ppm. The carbons of the propoxy chain will appear at distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of a silyl ether is characterized by a strong Si-O stretching band, typically in the region of 1000-1100 cm⁻¹.[4] The C-O stretching vibrations will also be present, and the absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting alcohol is a key indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of (1-Methoxy-2-propoxy)trimethylsilane is expected to show a molecular ion peak (M+) at m/z = 162.[2] Common fragmentation patterns for silyl ethers involve the loss of a methyl group (M-15) leading to a peak at m/z = 147, and a prominent peak at m/z = 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).[2]

Applications in Drug Development and Research

The unique structural features of (1-Methoxy-2-propoxy)trimethylsilane make it a valuable tool in the arsenal of medicinal and synthetic chemists.

Role as a Protecting Group

The primary application of silyl ethers, including (1-Methoxy-2-propoxy)trimethylsilane, is the protection of hydroxyl groups during multi-step organic syntheses.[5] The trimethylsilyl group is particularly useful as it can be introduced and removed under mild conditions, ensuring the preservation of other sensitive functional groups within a complex molecule.

Significance of the Methoxy Group in Medicinal Chemistry

The presence of a methoxy group in a molecule can significantly influence its biological activity and pharmacokinetic properties. Methoxy groups can:

-

Enhance Binding Affinity: The oxygen atom can act as a hydrogen bond acceptor, leading to stronger interactions with biological targets.

-

Improve Physicochemical Properties: The introduction of a methoxy group can modulate a molecule's lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Influence Metabolic Stability: Methoxy groups can alter the metabolic fate of a drug molecule, potentially blocking sites of oxidation and increasing its in vivo half-life.

Potential in Prodrug Strategies

Silyl ethers have been explored in the design of prodrugs, where an inactive form of a drug is administered and then converted to the active form in vivo. The lability of the Si-O bond can be tuned by modifying the substituents on the silicon atom, allowing for controlled release of the parent drug under specific physiological conditions, such as a change in pH.

Safety and Handling

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and moisture. Alkoxysilanes are generally flammable and moisture-sensitive.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(1-Methoxy-2-propoxy)trimethylsilane is a valuable chemical entity with significant potential in the fields of organic synthesis and drug development. Its utility as a protecting group, coupled with the beneficial properties imparted by the methoxy group, makes it a versatile tool for researchers. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in the laboratory.

References

- BenchChem. (2025). Optimizing Chlorotrimethylsilane reaction conditions: base and solvent selection.

-

PubChem. (n.d.). (1-Methoxy-2-propoxy)trimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Detailed protocol for silylation of primary alcohols with Chlorotrimethylsilane.

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

- ResearchGate. (n.d.). FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.

Sources

A Guide to the Spectral Analysis of (1-Methoxy-2-propoxy)trimethylsilane

Introduction

This technical guide provides a detailed analysis of the expected and observed spectral data for (1-Methoxy-2-propoxy)trimethylsilane (CAS Number: 55816-62-1). This compound, a trimethylsilyl ether of 1-methoxy-2-propanol, is of interest to researchers in organic synthesis and materials science. Silyl ethers are widely used as protecting groups for alcohols, and their characterization is crucial for reaction monitoring and quality control.

It is important to distinguish (1-Methoxy-2-propoxy)trimethylsilane from its structural isomer, (1-methoxy-2-methylprop-1-enoxy)trimethylsilane (CAS 31469-15-5), a silyl enol ether. While the latter is a more common reagent with abundant published spectral data, this guide will focus on the former, correctly named ((1-methoxypropan-2-yl)oxy)trimethylsilane [1].

Due to a scarcity of published experimental NMR and IR spectra for ((1-methoxypropan-2-yl)oxy)trimethylsilane, this guide will combine the analysis of available mass spectrometry data with a predictive interpretation of its expected NMR and IR spectral features. This approach is grounded in the well-established principles of spectroscopic analysis for its constituent functional groups, providing a robust framework for researchers to identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

The structure of ((1-methoxypropan-2-yl)oxy)trimethylsilane contains several key functional groups that give rise to characteristic spectroscopic signals:

-

A trimethylsilyl (TMS) ether group : This will produce a strong signal in ¹H NMR due to the nine equivalent protons and characteristic absorptions in IR spectroscopy related to the Si-O and Si-C bonds.

-

A methoxy group (-OCH₃) : This will show a characteristic singlet in the ¹H NMR spectrum.

-

A secondary propyl chain : This will exhibit more complex splitting patterns in the NMR spectra due to the coupling between protons on adjacent carbons.

Caption: 2D Structure of ((1-methoxypropan-2-yl)oxy)trimethylsilane.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule. For ((1-methoxypropan-2-yl)oxy)trimethylsilane, the molecular formula is C₇H₁₈O₂Si, leading to a molecular weight of 162.30 g/mol [1].

Experimental Data Summary

| m/z | Relative Intensity | Proposed Fragment Ion |

| 117 | 100% (Base Peak) | [M - CH₂OCH₃]⁺ |

| 73 | 87.1% | [Si(CH₃)₃]⁺ |

| 162 | 65.5% | [M]⁺ (Molecular Ion) |

| 147 | 45.2% | [M - CH₃]⁺ |

| 89 | (present) | [CH₃O=Si(CH₃)₂]⁺ |

Data sourced from PubChem CID 20218139[1].

Interpretation of Fragmentation

The fragmentation of trimethylsilyl ethers is well-documented and often involves characteristic losses and rearrangements[2][3].

-

Molecular Ion ([M]⁺, m/z 162): The presence of the molecular ion peak, even if not the base peak, confirms the molecular weight of the compound[1].

-

Loss of a Methyl Group ([M - CH₃]⁺, m/z 147): A common fragmentation pathway for TMS compounds is the loss of one of the methyl groups from the silicon atom, leading to a stable ion at [M-15]⁺[4].

-

Formation of the Trimethylsilyl Cation ([Si(CH₃)₃]⁺, m/z 73): The highly stable trimethylsilyl cation is a hallmark of TMS-containing compounds and often appears as a prominent peak in their mass spectra[4].

-

Alpha-Cleavage (Base Peak, [M - CH₂OCH₃]⁺, m/z 117): The most significant fragmentation pathway is the cleavage of the C-C bond adjacent to the silyloxy group (alpha-cleavage). This results in the loss of a methoxymethyl radical (•CH₂OCH₃) and the formation of a stable, resonance-stabilized cation, which is the base peak at m/z 117[1].

Caption: Key fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 2970-2850 | C-H (Alkyl) | Stretch | Strong |

| 1250-1260 | Si-CH₃ | Symmetric Bend (Umbrella) | Strong |

| 1100-1000 | C-O (Ether) & Si-O-C | Stretch | Strong |

| 840-850 & 750-760 | Si-C | Rock | Strong |

Causality Behind Expected Absorptions

-

C-H Stretching (2970-2850 cm⁻¹): The various methyl and methylene groups in the molecule will give rise to strong absorptions in this region, typical for saturated hydrocarbons[5].

-

Si-O-C and C-O Stretching (1100-1000 cm⁻¹): This region is expected to be dominated by strong, broad absorptions characteristic of both the C-O single bond in the methoxypropyl moiety and the Si-O-C bond of the trimethylsilyl ether[6][7]. The overlap of these signals makes it a complex but highly diagnostic region for the presence of ether functionalities.

-

Si-CH₃ Bending and Rocking (1250-1260 cm⁻¹ and 840-760 cm⁻¹): The trimethylsilyl group has very distinct and reliable absorption bands. A strong band around 1250 cm⁻¹ is due to the symmetric CH₃ deformation (umbrella mode) of the Si-CH₃ groups. Additionally, strong Si-C rocking vibrations typically appear in the 840-750 cm⁻¹ region[7]. The presence of these bands is a strong indicator of a TMS group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the NMR spectra involves analyzing the chemical environment of each proton and carbon atom in the molecule. The electronegativity of the oxygen and silicon atoms plays a significant role in determining the chemical shifts.

Predicted ¹H NMR Spectrum

| Label | Protons | Predicted δ (ppm) | Multiplicity | Coupling to |

| a | 9H | 0.1 - 0.2 | Singlet (s) | - |

| b | 3H | 1.1 - 1.2 | Doublet (d) | c |

| c | 1H | 3.8 - 4.0 | Multiplet (m) | b, d |

| d | 2H | 3.3 - 3.5 | Doublet (d) | c |

| e | 3H | 3.3 - 3.4 | Singlet (s) | - |

Rationale for Predicted ¹H Chemical Shifts and Multiplicities:

-

Protons (a) - Si(CH₃)₃: The nine equivalent protons of the trimethylsilyl group are highly shielded and appear far upfield as a sharp singlet, typically around 0.1 ppm[8][9]. This is a definitive signal for a TMS ether.

-

Protons (b) - Propyl CH₃: These protons are on a carbon adjacent to a chiral center (proton c). They will appear as a doublet due to coupling with the single proton 'c'.

-

Proton (c) - CH-O-Si: This methine proton is deshielded by two adjacent oxygen atoms (one from the silyl ether, one in the propyl chain). It will therefore appear downfield. It will be split by the three 'b' protons and the two 'd' protons, resulting in a complex multiplet.

-

Protons (d) - CH₂-O-Me: These methylene protons are adjacent to the methoxy group's oxygen and the chiral center 'c'. They are diastereotopic, meaning they are chemically non-equivalent, and should theoretically appear as two separate signals, each a doublet of doublets. However, in a standard spectrum, this may resolve as a doublet or a complex multiplet coupled to proton 'c'. Their chemical shift is influenced by the adjacent oxygen[6].

-

Protons (e) - OCH₃: The three protons of the methoxy group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet. Their chemical shift is in the typical range for methoxy groups[10].

Predicted ¹³C NMR Spectrum

| Label | Carbon | Predicted δ (ppm) | Rationale |

| f | Si(CH₃)₃ | 0 - 2 | Highly shielded by silicon. |

| g | Propyl CH₃ | 18 - 22 | Standard aliphatic methyl carbon. |

| h | CH-O-Si | 70 - 75 | Deshielded by two oxygen atoms. |

| i | CH₂-O-Me | 75 - 80 | Deshielded by adjacent oxygen. |

| j | OCH₃ | 58 - 60 | Typical chemical shift for a methoxy carbon[11]. |

Rationale for Predicted ¹³C Chemical Shifts:

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms[11].

-

Carbon (f) - Si(CH₃)₃: The TMS carbons are highly shielded and appear close to the 0 ppm reference.

-

Carbons (h, i, j): The carbons directly bonded to oxygen atoms (h, i, and j) are significantly deshielded and appear downfield in the 58-80 ppm range, which is characteristic for ether and alcohol carbons[6]. The exact positions depend on the substitution, with the CH₂ carbon (i) likely being the most downfield.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation

-

General: Given that ((1-methoxypropan-2-yl)oxy)trimethylsilane is a liquid, sample preparation is straightforward. The compound is sensitive to moisture, which can hydrolyze the silyl ether[12]. Therefore, all glassware must be oven-dried, and anhydrous solvents should be used.

-

NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

IR: For FT-IR analysis, a neat liquid sample can be used. Place a single drop of the liquid between two KBr or NaCl plates to create a thin film.

-

MS: For GC-MS analysis, prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition Workflow

Sources

- 1. (1-Methoxy-2-propoxy)trimethylsilane | C7H18O2Si | CID 20218139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis | MDPI [mdpi.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

An In-depth Technical Guide on the Hydrolytic Stability and Reactivity of (1-Methoxy-2-propoxy)trimethylsilane

Abstract

This technical guide provides a comprehensive analysis of the hydrolytic stability and reactivity of (1-methoxy-2-propoxy)trimethylsilane with water. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the hydrolysis of silyl ethers, with a specific focus on the unique structural attributes of (1-methoxy-2-propoxy)trimethylsilane. The guide offers a detailed exploration of the mechanisms of hydrolysis under various conditions, factors influencing reaction kinetics, and robust analytical methodologies for monitoring the process. Furthermore, it contextualizes the importance of understanding these properties within the realm of pharmaceutical sciences, particularly in the strategic use of silyl ethers as protecting groups for sensitive functional moieties during the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Significance of Silyl Ethers in Drug Development

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical molecules, the judicious use of protecting groups is paramount. Silyl ethers have emerged as a versatile and widely utilized class of protecting groups for hydroxyl functionalities due to their ease of installation, general stability under a range of reaction conditions, and, crucially, their selective removal under mild protocols.[1][2][3] The stability of a silyl ether is intricately linked to the steric and electronic nature of the substituents on the silicon atom.[3] (1-Methoxy-2-propoxy)trimethylsilane, a derivative of the common trimethylsilyl (TMS) protecting group, presents a unique profile of reactivity and stability that warrants detailed investigation. Understanding its interaction with water is critical for predicting its behavior in aqueous workups, purification processes, and formulation studies.

Chemical and Physical Properties of (1-Methoxy-2-propoxy)trimethylsilane

A thorough understanding of the hydrolytic behavior of (1-methoxy-2-propoxy)trimethylsilane begins with its fundamental chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈O₂Si | [4] |

| Molecular Weight | 162.30 g/mol | [4] |

| IUPAC Name | 1-methoxypropan-2-yloxy(trimethyl)silane | [4] |

| CAS Number | 55816-62-1 | [4] |

| Appearance | Colorless liquid (presumed) | General knowledge of similar compounds |

| Boiling Point | Not specified | |

| Density | Not specified |

The Mechanism of Hydrolysis: A Tale of Two Pathways

The hydrolysis of silyl ethers, including (1-methoxy-2-propoxy)trimethylsilane, is a nucleophilic substitution reaction at the silicon center, where a water molecule cleaves the silicon-oxygen bond. This process can be significantly influenced by the pH of the medium, proceeding via distinct acid-catalyzed and base-catalyzed pathways.[2][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom of the alkoxy group, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the silicon atom. This pathway is generally faster for less sterically hindered silyl ethers.[3] The trimethylsilyl group in (1-methoxy-2-propoxy)trimethylsilane, being relatively small, suggests a susceptibility to acid-catalyzed cleavage.

Caption: Base-catalyzed hydrolysis of (1-Methoxy-2-propoxy)trimethylsilane.

Factors Influencing Hydrolytic Stability and Reactivity

The rate of hydrolysis of (1-methoxy-2-propoxy)trimethylsilane is not solely dependent on the reaction mechanism but is also governed by several key factors:

-

Steric Hindrance: The trimethylsilyl (TMS) group is one of the least sterically demanding silyl protecting groups, rendering it relatively labile. [1][3]The 1-methoxy-2-propoxy group, being a secondary ether, offers slightly more steric bulk than a simple primary alkoxy group, which may marginally increase its stability compared to simpler TMS ethers. However, it is still expected to be significantly more susceptible to hydrolysis than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). [1][3]

-

pH of the Medium: As discussed, both acidic and basic conditions catalyze the hydrolysis of silyl ethers. The rate of hydrolysis is generally at a minimum in neutral conditions (pH ~7). [5]The relative stability of various silyl ethers under acidic and basic conditions can be exploited for selective deprotection in complex syntheses. [3][6]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. For precise kinetic studies or to control the extent of hydrolysis, maintaining a constant temperature is crucial.

-

Solvent System: The choice of solvent can influence the rate of hydrolysis. Protic solvents can participate in the reaction, while the polarity of the solvent can affect the stability of charged intermediates and transition states.

Quantitative Analysis of Hydrolysis: A Comparative Perspective

| Catalyst Condition | pH | Temperature (°C) | Water:Silane Molar Ratio | Apparent Rate Constant (k, min⁻¹) (Illustrative) | Percent Conversion (at 60 min) (Illustrative) |

| Acidic | 3.5 | 25 | 4 | 0.025 | 78% |

| Neutral | 7.0 | 25 | 4 | 0.002 | 11% |

| Basic | 10.5 | 25 | 4 | 0.015 | 60% |

| Note: This data is for illustrative purposes and is based on typical values for alkoxysilanes. Actual experimental values for (1-methoxy-2-propoxy)trimethylsilane should be determined empirically. | |||||

| [7] |

Experimental Protocols for Studying Hydrolysis

To empower researchers to investigate the hydrolytic stability of (1-methoxy-2-propoxy)trimethylsilane, this section provides detailed, self-validating experimental protocols for monitoring the reaction using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Monitoring Hydrolysis Kinetics by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for real-time monitoring of the hydrolysis reaction by observing the disappearance of the reactant's signals and the appearance of the product's signals.

Protocol:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve a known concentration of (1-methoxy-2-propoxy)trimethylsilane (e.g., 0.1 M) in a suitable deuterated solvent (e.g., acetone-d₆ or acetonitrile-d₃).

-

Add a known amount of an internal standard (e.g., mesitylene) for quantitative analysis.

-

Carefully add a precise volume of D₂O to initiate the hydrolysis. The D₂O can be buffered to the desired pD.

-

-

NMR Acquisition:

-

Immediately acquire a ¹H NMR spectrum (t=0).

-

Acquire subsequent spectra at regular time intervals (e.g., every 5-10 minutes for the initial phase, then less frequently as the reaction slows).

-

Maintain a constant temperature in the NMR probe throughout the experiment.

-

-

Data Analysis:

-

Integrate the characteristic signals of the trimethylsilyl protons of the starting material and the appropriate protons of the 1-methoxy-2-propanol product.

-

Calculate the concentration of the starting material and product at each time point relative to the internal standard.

-

Plot the concentration of (1-methoxy-2-propoxy)trimethylsilane versus time to determine the reaction kinetics.

-

Caption: Experimental workflow for GC-MS analysis of hydrolysis products.

Application in Drug Development: A Strategic Perspective

The hydrolytic lability of the trimethylsilyl group in (1-methoxy-2-propoxy)trimethylsilane makes it a suitable choice as a temporary protecting group for hydroxyl functions in API synthesis. Its ease of removal under mildly acidic aqueous conditions allows for deprotection during workup, often without the need for a separate deprotection step. T[1][3]his can streamline synthetic routes, improving overall efficiency and reducing the number of synthetic operations.

However, this inherent reactivity also necessitates careful consideration. The stability of the silylated intermediate must be sufficient to withstand the desired reaction conditions. For reactions that are sensitive to trace amounts of water or require prolonged reaction times under protic conditions, a more robust silyl ether, such as a TBDMS ether, may be a more appropriate choice.

(1-Methoxy-2-propoxy)trimethylsilane, as a derivative of the widely used trimethylsilyl protecting group, offers a valuable tool in the arsenal of the synthetic chemist. Its hydrolytic stability is a critical parameter that dictates its utility and application. This guide has provided a comprehensive overview of the factors governing its reactivity with water, the mechanisms of hydrolysis, and detailed protocols for its investigation. By understanding these principles, researchers and drug development professionals can make informed decisions about the strategic implementation of this and other silyl ethers in the synthesis of complex and life-saving pharmaceutical agents.

References

- Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (n.d.). Retrieved from a source providing a guide to silyl ether protection.

- Application Note: Controlled Hydrolysis of Tetrakis(1-methoxy-2-propoxy)

-

Silyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

- Silyl Protective Groups. (2014, March 8).

- Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. (2008). Silicon Chemistry, 3(5-6), 335-350.

- Technical Support Center: Tetrakis(1-methoxy-2-propoxy)silane Hydrolysis. (2025). Benchchem.

- Oostendorp, D. J., Bertrand, G., & Stoffer, J. O. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(2), 171-191.

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.

- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. (2025). Benchchem.

- Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (2021). ChemistryOpen, 10(11), 1109–1115.

- Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1993). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(12), 193-206.

- Alcohol Protecting Groups. (n.d.).

- A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. (2019). Organic & Biomolecular Chemistry, 17(34), 7933-7937.

- Silylation of Secondary Alcohols for Enhanced Mass Spectrometry Analysis. (2025). Benchchem.

- 16: Silylethers. (2021, June 10). Chemistry LibreTexts.

- NMR Study of the Hydrolysis and Oligomerization of Alkyltrichlorosilanes in Silanizing Solutions Used to Prepare Alkylsiloxane Self-Assembled Monolayers. (1997). Langmuir, 13(10), 2785–2792.

- Protecting Groups And Their Essential Role In Peptide API Synthesis. (2024, March 5). Gases Grit.

- TMS Alcohol Protecting Group Using Silyl Ether. (2022, February 15). Leah4sci. [Video]. YouTube.

- Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.

-

(1-Methoxy-2-propoxy)trimethylsilane. (n.d.). PubChem. Retrieved from [Link]

- Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

- One-Pot Protection-Glycosylation Reactions for Synthesis of Lipid II Analogues. (2010). Molecules, 15(2), 844–855.

- 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. (2022). International Journal of Molecular Sciences, 23(18), 10795.

-

1-Methoxy-2-propanol. (n.d.). PubChem. Retrieved from [Link]

- 1-METHOXY-2-PROPANOL. (n.d.). ACGIH.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. benchchem.com [benchchem.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. (1-Methoxy-2-propoxy)trimethylsilane | C7H18O2Si | CID 20218139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Safety and Handling of (1-Methoxy-2-propoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled from authoritative sources on the handling of alkoxysilanes and safety data for structurally similar compounds. As of the time of writing, a comprehensive, verified Safety Data Sheet (SDS) for (1-Methoxy-2-propoxy)trimethylsilane (CAS 55816-62-1) was not publicly available. Therefore, the specific hazard classifications and quantitative data provided herein are based on the closest structural analog, methoxytrimethylsilane, and should be treated as estimations. All handling of this chemical should be conducted by trained professionals with a thorough understanding of the potential hazards.

Section 1: Compound Profile and Inherent Reactivity

(1-Methoxy-2-propoxy)trimethylsilane is an alkoxysilane, a class of organosilicon compounds characterized by the presence of a silicon-oxygen-carbon bond. Its structure dictates its chemical behavior, with the key feature being its susceptibility to hydrolysis.

1.1 Physicochemical Properties

A summary of the known and estimated physical and chemical properties of (1-Methoxy-2-propoxy)trimethylsilane is provided in the table below.

| Property | Value | Source |

| CAS Number | 55816-62-1 | PubChem[1] |

| Molecular Formula | C₇H₁₈O₂Si | PubChem[1] |

| Molecular Weight | 162.30 g/mol | PubChem[1] |

| IUPAC Name | 1-methoxypropan-2-yloxy(trimethyl)silane | PubChem[1] |

| Boiling Point | 132°C | ChemicalBook[2] |

| Density | 0.83 g/cm³ | ChemicalBook |

| Flash Point | 20°C | ChemicalBook |

1.2 The Central Role of Hydrolysis in Reactivity and Hazard Profile

The primary chemical consideration when handling (1-Methoxy-2-propoxy)trimethylsilane, and alkoxysilanes in general, is their reaction with water.[3][4] This hydrolysis reaction, which can be catalyzed by both acids and bases, cleaves the silicon-oxygen bond to form a silanol (a compound with a Si-OH group) and the corresponding alcohols.[3][5][6] In the case of (1-Methoxy-2-propoxy)trimethylsilane, hydrolysis will yield trimethylsilanol, methanol, and 2-propanol.

This reaction is fundamental to both the utility of alkoxysilanes in material science and their associated hazards. The silanol intermediates are reactive and can condense to form larger siloxane networks.[6] From a safety perspective, the key implications are:

-

Moisture Sensitivity: The compound is sensitive to moisture and will react with atmospheric humidity or water from other sources.[7] This necessitates storage in tightly sealed, dry containers.

-

Generation of Flammable and Toxic Byproducts: The hydrolysis of this specific compound will release methanol and 2-propanol, both of which are flammable and have their own toxicological profiles.

-

Exothermic Reaction: The hydrolysis reaction can be exothermic, potentially leading to an increase in pressure within a sealed container if moisture is present.

Section 2: Hazard Identification and Classification (Estimated)

In the absence of a specific Safety Data Sheet for (1-Methoxy-2-propoxy)trimethylsilane, the following GHS classifications are extrapolated from its close structural analog, methoxytrimethylsilane. These should be considered as a minimum baseline for safety precautions.

2.1 GHS Hazard Statements (Estimated)

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

2.2 GHS Pictograms (Estimated)

2.3 Signal Word (Estimated): Danger

2.4 Summary of Potential Health Effects

-

Inhalation: Vapors may be irritating to the respiratory tract.[7] Inhalation of high concentrations may cause symptoms like headache, dizziness, and nausea, partly due to the hydrolysis product, methanol.

-

Skin Contact: May cause skin irritation.[7] Prolonged or repeated contact can lead to dermatitis.

-

Eye Contact: Expected to cause serious eye irritation.[7]

-

Ingestion: May be harmful if swallowed.[7]

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety, grounded in the principles of risk mitigation, is essential when working with (1-Methoxy-2-propoxy)trimethylsilane.

3.1 Engineering Controls

The primary line of defense is to minimize exposure through robust engineering controls.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Grounding and Bonding: Due to its flammable nature, all containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[9]

-

Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory in areas where this chemical is handled or stored.[7]

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

3.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[10][11][12][13]

| PPE Category | Recommended Equipment | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a tight seal to protect against splashes. A face shield offers an additional layer of protection for the entire face.[14] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Inspect gloves for any signs of degradation or perforation before each use. Consult the glove manufacturer's compatibility chart for specific breakthrough times.[11][15] |

| Skin and Body Protection | Flame-retardant lab coat or chemical-resistant apron/coveralls | Provides a barrier against accidental splashes. For larger-scale operations, more comprehensive chemical-resistant suits may be necessary.[8] |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | This is necessary if working outside of a fume hood or in situations where vapor concentrations may exceed exposure limits. |

3.3 Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

-

Moisture Control: The key to stable storage is the exclusion of moisture to prevent hydrolysis and the buildup of pressure from the formation of alcohol byproducts.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and water.[7]

Section 4: First Aid and Emergency Procedures

In the event of an exposure or emergency, immediate and appropriate action is vital.

4.1 First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[16]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react with the compound.

-

Specific Hazards: The compound is a flammable liquid, and its vapors can form explosive mixtures with air. Containers may explode when heated. Hazardous combustion products include carbon oxides and silicon dioxide.

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

4.3 Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment as outlined in Section 3.2.

-

Containment and Cleanup: For small spills, absorb the material with a non-combustible absorbent such as sand or earth. For large spills, dike the area to prevent spreading.[16] Collect the absorbed material into a suitable, labeled container for disposal. Do not allow the spilled material to enter drains or waterways.

Section 5: Experimental Workflows and Logical Diagrams

To ensure a systematic and safe approach to handling (1-Methoxy-2-propoxy)trimethylsilane, the following workflows should be adopted.

5.1 Safe Handling Workflow

Caption: Workflow for the safe handling of (1-Methoxy-2-propoxy)trimethylsilane.

5.2 Emergency Response Logic for Spills

Caption: Decision-making flowchart for responding to a spill.

References

-

Arkles, B. Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

-

Bauer, F., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]

- Google Patents. (1983). US4395563A - Hydrolysis of alkoxysilanes.

-

Johnson, W. Jr., et al. (2016). Safety Assessment of Alkoxyl Alkyl Silanes as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

-

Anonymous. SAFETY DATA SHEET. [Link]

-

Dow. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]

-

Anonymous. 1 - SAFETY DATA SHEET. [Link]

-

Martín, D., et al. Reaction of an alkyl alkoxy silane with water (hydrolysis) to produce.... ResearchGate. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Alkoxysilanes substituted with 2-ethoxyethanol - Evaluation statement. (2023-12-14). [Link]

-

U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

-

ServiceMaster Clean. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]

-

Nerayan, G., et al. Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. ResearchGate. (2025-08-06). [Link]

-

Al-Mansori, L., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed. [Link]

-

Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). [Link]

-

MCR Safety. Understanding Solvents and PPE for Chemical Safety. (2025-04-08). [Link]

-

Al-Suhybani, A. A. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]

-

PubChem. (1-Methoxy-2-propoxy)trimethylsilane. [Link]

Sources

- 1. (1-Methoxy-2-propoxy)trimethylsilane | C7H18O2Si | CID 20218139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-METHOXY-2-PROPOXY)TRIMETHYLSILANE | 55816-62-1 [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. afinitica.com [afinitica.com]

- 6. gelest.com [gelest.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. image.trusco-sterra2.com [image.trusco-sterra2.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. blog.storemasta.com.au [blog.storemasta.com.au]

- 14. mcrsafety.com [mcrsafety.com]

- 15. globalsilicones.org [globalsilicones.org]

- 16. image.trusco-sterra2.com [image.trusco-sterra2.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of (1-Methoxy-2-propoxy)trimethylsilane

Abstract

(1-Methoxy-2-propoxy)trimethylsilane is an alkoxysilane with potential applications in various fields, including materials science and as a chemical intermediate. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and utilization in any application. This technical guide provides a comprehensive overview of the predicted thermal behavior of (1-Methoxy-2-propoxy)trimethylsilane. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, this guide establishes a robust theoretical framework based on the well-documented chemistry of analogous alkoxysilanes and fundamental principles of thermal decomposition. We will explore the likely decomposition mechanisms, the expected thermal analysis profiles, and detailed experimental protocols for researchers seeking to characterize this compound.

Introduction: Understanding (1-Methoxy-2-propoxy)trimethylsilane

(1-Methoxy-2-propoxy)trimethylsilane, with the chemical formula C7H18O2Si, belongs to the family of alkoxysilanes.[1] These compounds are characterized by a central silicon atom bonded to both alkyl and alkoxy groups. The reactivity of the Si-O-C bond is a key determinant of their chemical behavior, including their thermal stability. While specific applications for (1-Methoxy-2-propoxy)trimethylsilane are not extensively documented, related alkoxysilanes are widely used as coupling agents, surface modifiers, and in the synthesis of silicon-based polymers.

Table 1: Physicochemical Properties of (1-Methoxy-2-propoxy)trimethylsilane

| Property | Value | Source |

| Molecular Formula | C7H18O2Si | PubChem CID 20218139[1] |

| Molecular Weight | 162.30 g/mol | PubChem CID 20218139[1] |

| IUPAC Name | 1-methoxypropan-2-yloxy(trimethyl)silane | PubChem CID 20218139[1] |

| SMILES | CC(COC)O(C)C | PubChem CID 20218139[1] |

Theoretical Framework for Thermal Decomposition

The thermal decomposition of alkoxysilanes can proceed through several pathways, largely influenced by temperature, the presence of catalysts (such as acids, bases, or metals), and the surrounding atmosphere. For (1-Methoxy-2-propoxy)trimethylsilane, two primary decomposition routes are anticipated: hydrolytic decomposition in the presence of moisture and thermal decomposition at elevated temperatures in an inert atmosphere.

Hydrolytic Decomposition

In the presence of water, even in trace amounts, alkoxysilanes are susceptible to hydrolysis. This process involves the cleavage of the Si-O bond, leading to the formation of silanols and the corresponding alcohol. For (1-Methoxy-2-propoxy)trimethylsilane, this would result in trimethylsilanol and 1-methoxy-2-propanol. The trimethylsilanol is often unstable and can undergo self-condensation to form hexamethyldisiloxane and water. This hydrolytic pathway is a critical consideration for the storage and handling of this compound.

Thermal Decomposition in an Inert Atmosphere

At elevated temperatures, in the absence of water, the decomposition is expected to be initiated by the cleavage of the weakest bonds in the molecule. The C-O and Si-O bonds are the most likely candidates for initial scission.

-

Pathway A: C-O Bond Cleavage: Homolytic cleavage of the C-O bond in the propoxy group would generate a trimethylsiloxy radical and a 1-methoxy-2-propyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction and fragmentation, leading to a complex mixture of smaller volatile molecules.

-

Pathway B: Si-O Bond Cleavage: Cleavage of the Si-O bond is another plausible initiation step, yielding a trimethylsilyl radical and a 1-methoxy-2-propoxy radical. Similar to Pathway A, these radicals will propagate further reactions.

-